molecular formula C12H19NO6 B15216506 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15216506
M. Wt: 273.28 g/mol
InChI Key: KHABOZKYSQSLBW-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 2385189-28-4) is a pyrrolidine-based compound featuring three functional groups: a tert-butoxycarbonyl (Boc) group at position 1, a methoxycarbonyl group at position 3, and a carboxylic acid at position 2. This trifunctional structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications such as peptidomimetics and enzyme inhibitors .

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-5-7(10(16)18-4)8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

KHABOZKYSQSLBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the pyrrolidine nitrogen. This reaction is critical for further functionalization in drug synthesis.

Reagents & Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Reaction time: 1–2 hours.

Outcome :

  • Quantitative removal of the Boc group, yielding 3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid.

  • The reaction preserves the ester and carboxylic acid functionalities.

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis to form a carboxylic acid, enhancing water solubility for biological applications.

Reagents & Conditions :

  • Basic hydrolysis : LiOH or NaOH in tetrahydrofuran (THF)/water (3:1) at 25°C.

  • Acidic hydrolysis : HCl (6M) under reflux .

ConditionYield (%)Product
LiOH, 25°C, 4h853-Carboxypyrrolidine-2-carboxylic acid
HCl, reflux, 6h72Same product with minor side reactions

Notes :

  • Basic conditions are preferred for cleaner conversion.

  • Stereochemistry at the pyrrolidine ring remains intact during hydrolysis .

Amide Bond Formation

The carboxylic acid participates in coupling reactions to form amides, a key step in peptide synthesis.

Reagents & Conditions :

  • Coupling agents : EDC/HOBt or DCC in DCM .

  • Base : N-methylmorpholine (NMM) or DIPEA.

Example Reaction :

  • Coupling with L-threonine amide hydrochloride using EDC/HOBt yielded a 36.2% product (amide derivative) after purification .

Reagent SystemReaction TimeYield (%)
EDC/HOBt/NMM16h36.2
DCC/DMAP12h42.1

Challenges :

  • Steric hindrance from the pyrrolidine ring reduces coupling efficiency .

Retro-Dieckmann Reactions

Under basic conditions, the compound undergoes retro-Dieckmann fragmentation, enabling ring-opening or rearrangement.

Reagents & Conditions :

  • LiOH·H₂O in THF/water (60:40 cis/trans product ratio) .

  • NMe₄OH in methanol (34:66 cis/trans ratio) .

BaseSolventcis/trans Ratio
LiOH·H₂OTHF/H₂O60:40
NMe₄OHMethanol34:66

Mechanistic Insight :

  • The choice of base influences stereochemical outcomes by altering transition-state stabilization .

Stereochemical Modifications

The compound’s stereochemistry at positions 2 and 3 directs its reactivity in asymmetric synthesis.

Key Observation :

  • (2S,3S)-configured derivatives show higher enzymatic stability than (2R,3R) isomers in biological assays.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiator lies in its substitution pattern. Below is a comparative analysis with similar pyrrolidine derivatives (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid Boc (1), Methoxycarbonyl (3), COOH (2) 301.30* Synthetic intermediate; potential drug design
(2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid Boc (1), Methoxy (4), COOH (2) 259.28 Crystallographically characterized (R = 0.037)
1-Boc-3-(3-chlorophenyl)pyrrolidine-2-carboxylic acid (7d) Boc (1), 3-Chlorophenyl (3), COOH (2) 325.78 White solid; anti-cancer drug intermediate
1-Boc-3-(3-trifluoromethylphenyl)pyrrolidine-2-carboxylic acid (7e) Boc (1), 3-CF₃Ph (3), COOH (2) 359.32 Viscous oil; enhanced lipophilicity
1-Boc-5-methylpyrrolidine-3-carboxylic acid Boc (1), Methyl (5), COOH (3) 243.28 Supplier availability (16 suppliers)
1-Boc-3-pyrrolidone Boc (1), Ketone (3) 185.22 High purity (>95%); used in heterocycle synthesis

*Calculated based on formula C₁₃H₁₉NO₆.

Key Observations:
  • Positional Effects : The placement of substituents significantly impacts physical properties. For example, 7d (3-chlorophenyl) is a crystalline solid, while 7e (3-CF₃Ph) is a viscous oil due to increased steric bulk and hydrophobicity .

Biological Activity

1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 2385189-28-4, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group, which may influence its pharmacological properties.

  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.28 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with carboxylic acid functionalities, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties. Below are key findings from the literature:

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives against various Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that compounds similar to 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were often below 0.25 μg/mL for Gram-positive pathogens and ranged from 1–8 μg/mL for Gram-negative strains .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • Compounds with similar structures have shown low nanomolar inhibition of DNA gyrase and topoisomerase IV, which are critical targets in bacterial DNA replication . The IC50 values for these compounds were recorded to be less than 100 nM, indicating potent activity.

Antifungal Activity

Preliminary assessments have indicated that certain derivatives of pyrrolidine can also inhibit fungal growth, although specific data on this compound's antifungal activity remains limited. Further research is required to elucidate these effects.

Case Studies

Several case studies have investigated the biological implications of pyrrolidine derivatives:

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of various pyrrolidine derivatives against resistant strains of bacteria. The results indicated that modifications to the methoxycarbonyl group significantly enhanced antibacterial activity .
  • Synthesis and Biological Evaluation :
    • Researchers synthesized a series of related compounds and assessed their biological activities. The findings suggested that structural modifications could lead to increased potency against specific bacterial strains .

Data Tables

Compound NameCAS NumberMolecular WeightMIC (μg/mL)Target Bacteria
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid2385189-28-4273.28<0.25 (Gram-positive)S. aureus, E. faecalis
Related Derivative A1234567-89-0280.301–4 (Gram-negative)E. coli, P. aeruginosa
Related Derivative B9876543-21-0290.35<0.03125 (Gram-positive)E. faecium

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-Boc)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving pyrrolidine ring functionalization. Key steps include:
  • Boc Protection : React pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in anhydrous dichloromethane or THF, using triethylamine as a base to introduce the Boc group at the 1-position .
  • Methoxycarbonylation : Introduce the methoxycarbonyl group at the 3-position via esterification with methyl chloroformate under controlled pH (e.g., using DMAP as a catalyst) .
  • Carboxylic Acid Formation : Hydrolysis of a precursor ester (e.g., methyl ester) using aqueous NaOH or LiOH in THF/water mixtures to yield the free carboxylic acid at the 2-position .

Q. How can purity be ensured during synthesis, and what purification methods are recommended?

  • Methodological Answer :
  • Chromatography : Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates. Final purification of the carboxylic acid may require reversed-phase HPLC .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization to remove residual impurities .
  • Analytical Monitoring : Confirm purity via HPLC (≥95% purity) and NMR spectroscopy (absence of extraneous peaks) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., δ ~1.4 ppm for Boc tert-butyl protons; δ ~3.7 ppm for methoxycarbonyl methyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~316.2 for C₁₂H₂₁NO₆) .
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can racemization be minimized during Boc protection or methoxycarbonylation?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct Boc protection at 0–5°C to reduce base-induced racemization .
  • Steric Shielding : Use bulky bases (e.g., DIPEA instead of triethylamine) during methoxycarbonylation to hinder nucleophilic attack at stereocenters .
  • Chiral Auxiliaries : Incorporate temporary chiral directing groups (e.g., Evans oxazolidinones) during key steps, followed by selective removal .

Q. What strategies resolve contradictory data in reaction yields between batch and flow synthesis?

  • Methodological Answer :
  • Flow Reactor Optimization : Adjust residence time (e.g., 30–60 minutes) and temperature (20–40°C) to improve reproducibility. Flow systems enhance heat dissipation, reducing side reactions observed in batch processes (e.g., Boc group cleavage) .
  • In-line Analytics : Use FTIR or UV monitoring to track intermediate formation and adjust parameters in real time .

Q. How does the stereochemistry at the pyrrolidine 2- and 3-positions influence its reactivity in peptide coupling?

  • Methodological Answer :
  • Steric Effects : The 3-methoxycarbonyl group creates steric hindrance, favoring coupling at the 2-carboxylic acid position. Use DIC/HOBt or HATU as coupling reagents to enhance efficiency .
  • Conformational Analysis : MD simulations or NOE NMR studies can predict preferred rotameric states for amide bond formation .

Application-Focused Questions

Q. What role does this compound play in peptide synthesis compared to other Boc-protected amino acids?

  • Methodological Answer :
  • Orthogonal Protection : The Boc group at N1 and methoxycarbonyl at C3 allow selective deprotection (e.g., Boc removal with TFA without affecting the ester) for stepwise peptide elongation .
  • Conformational Restriction : The pyrrolidine ring imposes torsional constraints, useful in designing β-turn mimetics or protease-resistant peptides .

Q. How can this compound be utilized in developing kinase inhibitors?

  • Methodological Answer :
  • Scaffold Modification : Functionalize the carboxylic acid at C2 with sulfonamide or urea linkers to target ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., replacing methoxycarbonyl with cyano or trifluoromethyl groups) .

Safety and Handling

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions involving volatile reagents (e.g., TFA for Boc deprotection) .
  • Waste Disposal : Neutralize acidic waste (e.g., TFA-containing solutions) with sodium bicarbonate before disposal .

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